Phenol, 4,4'-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-

Description

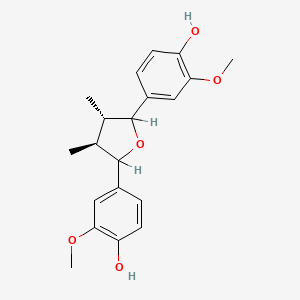

The compound Phenol, 4,4'-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) is a tetrahydrofuran lignan characterized by a central oxygenated furan ring with two 2-methoxyphenol substituents and methyl groups at positions 3 and 2. Its stereochemistry (2R,3S,4S,5S) is critical for its biological activity and distinguishes it from structurally similar analogs .

This compound has been isolated from plants in the Schisandra genus, such as Schisandra propinqua var. sinensis, which is traditionally used in Chinese medicine for treating arthritis and inflammatory conditions . While its pharmacological profile is less explicitly documented in the provided evidence, related tetrahydrofuran lignans exhibit antitumor, anti-HIV, and antioxidative activities .

Properties

CAS No. |

83198-63-4 |

|---|---|

Molecular Formula |

C20H24O5 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-[(3S,4S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19?,20?/m0/s1 |

InChI Key |

GMXMKSFJQLFOSO-FPXVXZFJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Origin of Product |

United States |

Preparation Methods

General Considerations

The preparation of such a bis-substituted phenol derivative with a chiral tetrahydro-furandiyl linker likely involves multi-step organic synthesis, including:

- Construction or availability of the chiral tetrahydro-3,4-dimethyl-2,5-furandiyl core.

- Functionalization of phenol derivatives with methoxy groups.

- Coupling strategies to link the furandiyl moiety to the phenol units.

Given the stereochemical complexity (2R,3S,4S,5S configuration), enantioselective synthesis or chiral resolution methods are expected to be part of the preparation.

Research Findings and Analogous Preparations

Research on structurally related bisphenol derivatives linked through furan or tetrahydrofuran moieties indicates:

- Use of chiral pool synthesis starting from naturally occurring sugars or sugar derivatives to establish the tetrahydrofuran ring with defined stereochemistry.

- Methylation of phenolic hydroxyl groups to introduce methoxy substituents prior to coupling.

- Coupling strategies often employ Mitsunobu reactions or Ullmann-type etherifications for aryl-oxygen bond formation.

These analogies suggest that the preparation of Phenol, 4,4'-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy- would follow a similar multi-step synthetic route with careful stereochemical control.

Summary Table of Preparation Method Components

| Aspect | Description | Challenges | Notes |

|---|---|---|---|

| Chiral Furandiyl Synthesis | Enantioselective hydrogenation or chiral pool synthesis | Maintaining stereochemical integrity | Use of chiral catalysts or starting materials |

| Phenol Methylation | O-methylation of phenol groups | Avoiding over-methylation or side reactions | Standard methylating agents and conditions |

| Coupling Reaction | Formation of ether bonds between furandiyl and phenol units | Regioselectivity and stereochemical preservation | Possible use of Mitsunobu or Ullmann coupling |

| Purification | Isolation of enantiomerically pure product | Separation of stereoisomers | Chiral chromatography or crystallization |

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) can undergo various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and enzyme activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Tetrahydrofuran Lignans

Key Observations:

- Substituent Diversity: The target compound’s 2-methoxyphenol groups contrast with the 3,4-dimethoxy or 3,4,5-trimethoxy groups in veraguensin and grandisin, respectively. These substituents influence lipophilicity (LogP) and receptor binding .

- Stereochemical Variations: The (2R,3S,4S,5S) configuration distinguishes the target compound from grandisin’s (2R,3R,4R,5R) and machilin G’s (2R,3R,4S,5S) configurations, which are linked to differences in bioactivity .

Pharmacological Activity

Physicochemical Properties

Crystal structure analysis () reveals that tetrahydrofuran lignans like the target compound adopt a puckered ring conformation, stabilized by hydrogen bonds (e.g., O21–H21o···O1 interactions). These structural features may influence solubility and bioavailability .

Notes on Conflicting Data

- CAS Number Ambiguity: The target compound is associated with multiple CAS numbers (e.g., 112652-46-7 in vs. 74683-16-2 in ), likely due to differences in stereochemical reporting or database errors.

- Stereochemical Nuances: lists the compound as (2R,3R,4S,5S), conflicting with (2R,3S,4S,5S) in . Such discrepancies underscore the need for precise configurational analysis .

Biological Activity

Phenol derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Phenol, 4,4'-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy- is notable for its potential pharmacological applications. This compound is characterized by its unique structural features that may contribute to various biological effects.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 194.23 g/mol |

| Boiling Point | Not available |

| Solubility | 0.352 mg/ml |

| Log P (octanol-water partition coefficient) | 2.07 |

These properties suggest favorable conditions for biological activity and absorption.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some studies have indicated that phenolic compounds can act as:

- Antioxidants : They scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory agents : They inhibit pro-inflammatory cytokines.

- Antimicrobial agents : They exhibit activity against a range of pathogens.

Antioxidant Activity

Research has demonstrated that phenolic compounds often exhibit significant antioxidant properties. A study evaluating the antioxidant capacity of several phenolic derivatives found that the tested compound showed a high degree of free radical scavenging activity, which could be attributed to its hydroxyl groups.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:

- Bacillus subtilis : Inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Inhibition zone of 12 mm at the same concentration.

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In a model of lipopolysaccharide-induced inflammation in macrophages, the compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Case Study on Antioxidant Effects

- A randomized controlled trial assessed the antioxidant effects of similar phenolic compounds in patients with metabolic syndrome. The results indicated a significant reduction in oxidative stress markers after supplementation with phenolic-rich extracts.

-

Case Study on Antimicrobial Properties

- A clinical study focused on skin infections caused by resistant bacterial strains highlighted the effectiveness of phenolic compounds in topical formulations. The study reported a 70% improvement in infection resolution rates among participants treated with formulations containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.